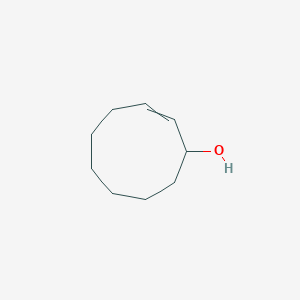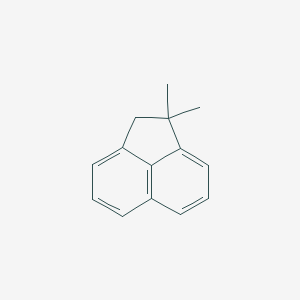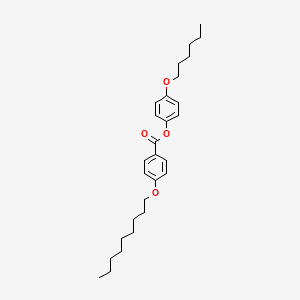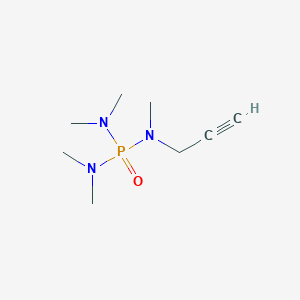
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to produce cyclopentene, followed by the dihydroxylation of cyclopentene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to yield (1R,3R)-cyclopent-4-ene-1,3-diol. The final step involves the esterification of the diol with acetic acid in the presence of a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and potassium dichromate (K₂Cr₂O₇).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields cyclopentane derivatives.
Substitution: Forms halogenated or alkylated cyclopentene derivatives.
Scientific Research Applications
Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the diol moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The acetic acid component can act as a proton donor, influencing the pH and reactivity of the surrounding environment. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-diol: Lacks the double bond present in cyclopent-4-ene-1,3-diol.
Cyclopent-4-ene-1,2-diol: Has hydroxyl groups at different positions.
Acetic acid;cyclopentane-1,3-diol: Saturated analog of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol.
Uniqueness
This compound is unique due to the presence of both acetic acid and a cyclopentene diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
59415-74-6 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)/t4-,5-;;/m0../s1 |
InChI Key |
JJEHYSMYFIUVAN-RSLHMRQOSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1[C@H](C=C[C@@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


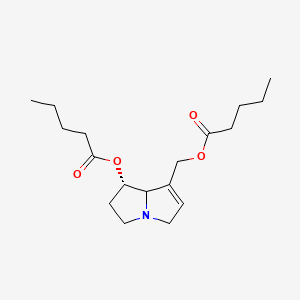
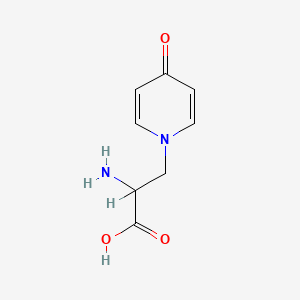
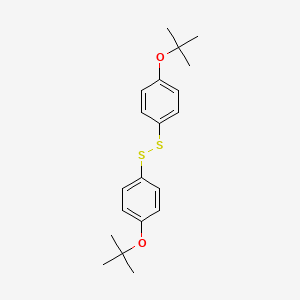
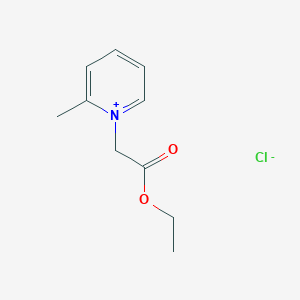
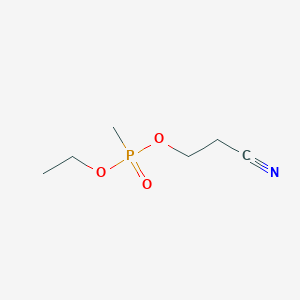
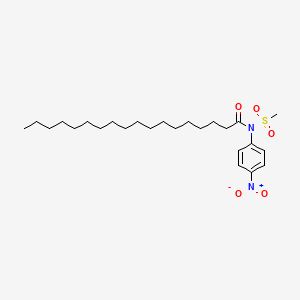
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
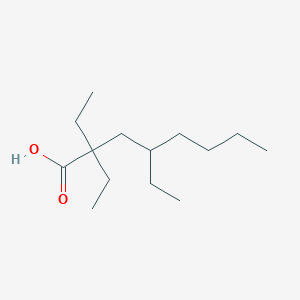
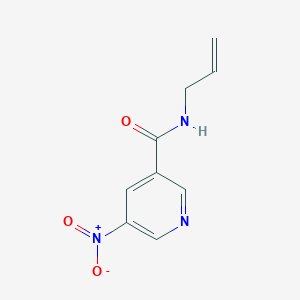
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
